4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound characterized by its bromine and methoxy functional groups. This compound is known for its applications in various chemical processes and has a molecular formula of C17H15BrN2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves multistep reactions. One common method includes:
Nitration: Introduction of a nitro group to the starting material.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multistep reactions. The conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
4-Bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole include:
4-Bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole: A closely related compound with similar functional groups.
This compound: Another related compound with slight variations in its structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H17BrN2O2 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C18H17BrN2O2/c1-21-18(13-6-10-15(23-3)11-7-13)16(19)17(20-21)12-4-8-14(22-2)9-5-12/h4-11H,1-3H3 |
InChI Key |
MHKZCWKGYXBHRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Br)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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